molecular formula C11H15N3O2S B6970143 N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide

N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide

Cat. No.: B6970143
M. Wt: 253.32 g/mol
InChI Key: WVGULYOYWLQOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent.

    Tiazofurin: An anticancer agent.

    Abafungin: An antifungal agent.

Uniqueness

N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine and carboxamide groups, in conjunction with the thiazole ring, make it a versatile compound for various applications .

Properties

IUPAC Name

N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-12-11(16)8-6-14(7-8)10(15)3-2-9-13-4-5-17-9/h4-5,8H,2-3,6-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGULYOYWLQOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(C1)C(=O)CCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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